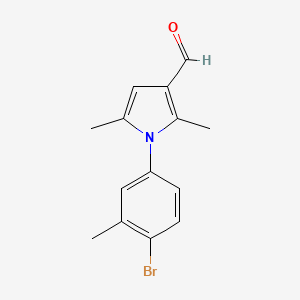

1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Descripción

1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 347331-84-4) is a pyrrole-based aromatic aldehyde with the molecular formula C₁₄H₁₄BrNO and a molecular weight of 292.17 g/mol. The compound features a pyrrole ring substituted at the 1-position with a 4-bromo-3-methylphenyl group and at the 2- and 5-positions with methyl groups, while the 3-position bears a carbaldehyde functional group . Predicted physicochemical properties include a boiling point of 402.9 ± 45.0 °C, a density of 1.33 ± 0.1 g/cm³, and a pKa of -6.12 ± 0.70, indicating strong electron-withdrawing effects from the bromine substituent .

Propiedades

IUPAC Name |

1-(4-bromo-3-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c1-9-6-13(4-5-14(9)15)16-10(2)7-12(8-17)11(16)3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDHOFOKIBKZRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=C(C=C2)Br)C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347805 | |

| Record name | 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347331-84-4 | |

| Record name | 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Pyrrole Ring Formation and Substitution

A common approach starts with 2,5-hexanedione as the pyrrole precursor. The pyrrole ring is formed by condensation with aniline derivatives or substituted phenyl amines under acidic conditions.

This method efficiently yields the N-aryl substituted pyrrole core.

Formylation at the 3-Position of Pyrrole

The introduction of the aldehyde group at the 3-position of the pyrrole ring is typically achieved via Vilsmeier-Haack reaction:

- Reagents:

- Dimethylformamide (DMF) and phosphorus oxychloride (POCl3) form the Vilsmeier reagent.

- Procedure:

- DMF is dissolved in dichloromethane at 0 °C.

- POCl3 is added dropwise maintaining low temperature.

- The pyrrole derivative is added slowly to keep the temperature below 5 °C.

- The mixture is then heated to 85 °C for 1 hour.

- Workup involves addition of saturated sodium acetate solution and extraction with diethyl ether.

This step selectively formylates the 3-position of the pyrrole ring, yielding the carbaldehyde functionality.

Post-Formylation Modifications and Purification

- The crude product is purified by column chromatography using mixtures of ethyl ether and pentane or other suitable solvents.

- In some protocols, further oxidation or purification steps involve treatment with p-chloranil and bases such as DIPEA, followed by complexation with boron trifluoride etherate to stabilize intermediates.

Alternative Synthetic Routes

- Palladium-catalyzed cross-coupling reactions (e.g., Stille coupling) have been reported for related pyrrole derivatives, where stannylated pyrroles react with brominated aromatic compounds to install the aryl substituent.

- Multi-step syntheses involving lithiation, tin reagents, and subsequent coupling have been used to prepare substituted pyrroles with high regioselectivity and yields.

Summary Table of Key Preparation Steps

Research Findings and Yields

- The Vilsmeier-Haack formylation of pyrrole derivatives typically proceeds with yields around 70-80% under optimized conditions.

- Microwave-assisted cyclization of 2,5-hexanedione with substituted anilines yields pyrrole cores efficiently, often exceeding 60% yield.

- Cross-coupling methods provide high regioselectivity and functional group tolerance but may require multiple purification steps.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. The structural similarity of 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde to known anticancer agents suggests potential efficacy against various cancer cell lines. For instance, studies on similar compounds have shown activity against breast cancer and colon carcinoma cells, indicating that this compound may also possess similar properties .

Antimicrobial Properties

Pyrrole derivatives have been explored for their antimicrobial activities. The presence of the bromo substituent may enhance the compound's interaction with microbial enzymes or cellular structures, potentially leading to effective antimicrobial agents .

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules through reactions such as:

- Condensation Reactions : It can participate in various condensation reactions to form larger heterocyclic structures.

- Functionalization : The aldehyde group allows for further functionalization, making it suitable for creating derivatives with enhanced properties .

Polymer Chemistry

The unique properties of this compound make it an interesting candidate for polymerization processes. Its incorporation into polymer matrices could lead to materials with improved thermal stability and mechanical properties .

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of pyrrole derivatives found that compounds structurally related to this compound showed promising results against MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Testing

In another investigation, derivatives of pyrrole were tested against various bacterial strains. The results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics, suggesting a potential for developing new antimicrobial agents based on this compound .

Mecanismo De Acción

The mechanism by which 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the specific context of its use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The structural and functional properties of 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be contextualized by comparing it to analogous pyrrole-3-carbaldehyde derivatives. Key differences arise from substituent variations, which influence molecular weight, electronic effects, and physicochemical behavior.

Table 1: Comparative Analysis of Pyrrole-3-carbaldehyde Derivatives

Substituent Effects on Physicochemical Properties

Molecular Weight and Boiling Point :

- The 4-bromonaphthalen-1-yl derivative (CAS: 347331-95-7) exhibits the highest molecular weight (328.20 g/mol ) and boiling point (473.6 ± 45.0 °C ) due to the bulky naphthalene ring, which enhances van der Waals interactions .

- The target compound’s 4-bromo-3-methylphenyl group results in a moderate molecular weight (292.17 g/mol ) and boiling point (402.9 ± 45.0 °C ) .

Electronic Effects and pKa :

- The target compound’s pKa (-6.12) is lower (more acidic) than the naphthalene derivative’s pKa (-4.96) . This difference arises from the stronger electron-withdrawing nature of the bromine atom compared to the naphthalene system, which stabilizes the deprotonated aldehyde.

- The 4-bromo-3-chlorophenyl analog (CAS: 426224-62-6) replaces a methyl group with chlorine, increasing molecular weight (312.59 g/mol ) but lacking reported pKa or boiling point data .

Steric and Bulk Effects :

- The mesityl-substituted derivative (CAS: 1040329-45-0) features three methyl groups, creating significant steric hindrance. While its molecular weight (239.31 g/mol ) is lower, steric effects may reduce reactivity in substitution reactions .

Functional and Application Differences

- Target Compound: Primarily used in non-medical research due to its balanced electronic and steric profile .

- Naphthalene Derivative : Likely employed in high-temperature applications or materials science due to its elevated boiling point .

- Chlorinated Analog : The chlorine substituent may enhance polarity, making it suitable for solubility studies or catalysis .

Research Implications and Limitations

- Data Gaps: Limited experimental data (e.g., exact melting points, synthetic yields) hinder a comprehensive comparison. Predicted values (e.g., pKa, boiling points) require experimental validation.

- Safety Profiles: All compounds are restricted to non-therapeutic uses, but specific hazards (e.g., toxicity, flammability) remain underdocumented .

Actividad Biológica

1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a compound of increasing interest due to its potential biological activities. Pyrrole derivatives have been recognized for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the existing literature on the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : C13H14BrN

- Molecular Weight : 264.16096 g/mol

- CAS Number : [Not specified in the search results]

Pyrrole derivatives often exhibit their biological effects through various mechanisms:

- Inhibition of Enzyme Activity : Many pyrrole compounds inhibit key enzymes involved in bacterial metabolism.

- Disruption of Cell Membrane Integrity : Some studies suggest that pyrrole derivatives can disrupt bacterial cell membranes, leading to cell lysis.

- Interference with Nucleic Acid Synthesis : Certain compounds may inhibit DNA or RNA synthesis in pathogens.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. The minimum inhibitory concentration (MIC) values indicate its efficacy against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

| Bacillus subtilis | 4 |

These values suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

The compound has also shown antifungal properties. The following table summarizes its efficacy against common fungal pathogens:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. The results demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria with MIC values comparable to traditional antibiotics like ciprofloxacin .

- Mechanistic Insights : Another research article explored the mechanism by which pyrrole derivatives exert their antibacterial effects. It was found that these compounds could penetrate bacterial membranes and disrupt metabolic processes, leading to cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.